5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWNMQBPYGNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzyl chloride with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Key comparisons include:
Table 1: Substituent Variations and Their Impacts
Key Observations :
- Hydrophobic Groups : The propyl and 3-methylphenyl groups in the target compound may enhance membrane permeability compared to smaller substituents (e.g., H in Yucasin) .
- The target compound’s methylphenyl group could modulate redox behavior.
- Biological Activity : Anticoccidial activity in diphenyl analogs implies that aromatic substituents at positions 4 and 5 are critical for α-glucosidase inhibition. The target’s propyl group might reduce steric hindrance compared to bulkier phenyl groups.
Key Insights :
- Anticandidal Activity : Hybrid benzimidazole-triazole derivatives (e.g., 5-(4-nitrophenyl)-triazole) show activity via Schiff base formation , suggesting the target’s thiol could be functionalized similarly.
- Corrosion Inhibition : Propyl groups may improve adsorption on metal surfaces compared to smaller alkyl chains .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Biological Activity
5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methylbenzyl chloride with propylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound .
Antimicrobial Activity
Research indicates that compounds within the triazole family, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi using the disc diffusion method. The results showed that many derivatives displayed good to moderate antimicrobial activity .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |
|---|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Other Derivative 1 | 7.50 | 7.50 | 6.80 | 7.10 | 3.90 | TBD |
| Other Derivative 2 | TBD | TBD | TBD | TBD | TBD | TBD |
Note: Specific values for this compound were not provided in the literature.
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of triazoles exhibited varying degrees of cytotoxicity against several cancer cell lines, including human melanoma and triple-negative breast cancer cells . The selectivity towards cancer cells suggests potential for further development as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 (Breast Cancer) |
| Other Compound A | <100 | IGR39 (Melanoma) |
| Other Compound B | <100 | Panc-1 (Pancreatic Carcinoma) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Thiol Group Interaction : The thiol group can form covalent bonds with proteins, potentially altering their function and leading to biological effects such as inhibition of microbial growth.
- Triazole Ring Interaction : The triazole moiety may interact with enzymes and receptors involved in various metabolic pathways, modulating their activity and contributing to its antimicrobial and anticancer effects .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound could serve as a valuable scaffold for developing new therapeutic agents. Its applications may extend to:
- Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
- Anticancer Drugs : Further exploration could lead to novel treatments targeting specific cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?
- Methodology : The compound is synthesized via a multi-step process involving:
Acylation of indole-3-butanoic acid or pyrrole derivatives.
Hydrazinolysis to form hydrazide intermediates.
Nucleophilic addition of phenylisothiocyanate.
Alkaline cyclization under heating (e.g., NaOH in aqueous solution) to form the triazole-thiol core .
- Characterization : Intermediates are confirmed via elemental analysis, ¹H NMR , IR spectroscopy , and HPLC-MS for purity assessment .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- ¹H NMR : Identifies proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, propyl chain protons at δ 1.0–1.6 ppm) .
- IR Spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via LC-MS) .
Q. How can reaction conditions be optimized to improve yield during alkylation steps?
- Methodology :
- Solvent Selection : Methanol or propan-2-ol enhances alkylation efficiency due to polarity matching with thiolate intermediates .
- Base Strength : Use NaOH (7% aqueous) to deprotonate the thiol group, facilitating nucleophilic substitution .
- Temperature Control : Heating to 60–80°C accelerates reaction kinetics without promoting side products .
Q. What are the key steps in resolving low yields during cyclization?
- Methodology :
- Purification : Neutralize post-cyclization mixtures with ethanoic acid to precipitate pure product .
- Crystallization : Use propan-2-ol for recrystallization to remove unreacted starting materials .
- By-product Analysis : Employ TLC or HPLC to monitor reaction progress and adjust stoichiometry .
Q. How do solvent choices impact the synthesis of S-alkyl derivatives?
- Methodology :
- Polar Protic Solvents (e.g., methanol): Enhance solubility of ionic intermediates, improving alkylation yields by 15–20% .
- Nonpolar Solvents (e.g., diethyl ether): Reduce side reactions in acylation steps .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate biological activity against fungal or cancer targets?
- Methodology :
- Target Selection : Use enzymes like lanosterol 14-α-demethylase (3LD6) or cyclooxygenase-2 (COX-2) based on structural homology .
- Docking Software : Autodock Vina or Schrödinger Suite for binding energy calculations.
- Validation : Compare binding energies (e.g., -7.7 to -8.8 kcal/mol for 3LD6) and residue interactions (e.g., Trp 213) with reference inhibitors like ketoconazole .
Q. What computational methods are suitable for analyzing electronic properties and reactivity?
- Methodology :
- DFT Functionals : B3LYP/6-31G(d) for geometry optimization and HOMO-LUMO gap analysis .
- Exact Exchange Terms : Incorporate hybrid functionals (e.g., Becke’s 1993 model) to improve thermochemical accuracy (±2.4 kcal/mol error) .
- Correlation-Energy Models : Apply Colle-Salvetti formulas to predict electron density distributions .
Q. How to resolve contradictions in reported synthetic pathways for triazole-thiol derivatives?
- Methodology :
- Comparative Analysis : Replicate conflicting methods (e.g., cyclization in NaOH vs. KOH) and quantify yields/purity .
- Kinetic Studies : Use DSC or in situ FTIR to identify rate-limiting steps and side reactions.
- Cross-Validation : Confirm intermediates via independent techniques (e.g., X-ray crystallography) .
Q. How to interpret discrepancies in spectroscopic data across studies?
- Methodology :
- Solvent Effects : Account for deuterated solvent shifts in NMR (e.g., DMSO-d6 vs. CDCl₃).
- Impurity Profiling : Use HPLC-DAD/MS to detect trace by-products altering spectral peaks .
- Quantum Calculations : Simulate NMR/IR spectra (GIAO method) to validate experimental data .
Q. What strategies improve the accuracy of in silico ADME predictions for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
